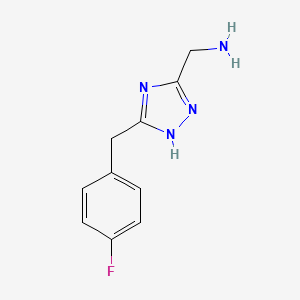amine CAS No. 1084976-69-1](/img/structure/B13483411.png)
[(2R)-2-methoxypropyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-methoxypropylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group attached to the second carbon of a propyl chain, which is further connected to a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methoxypropylamine can be achieved through several methods. One common approach involves the reaction of 2-methoxypropyl chloride with methylamine under basic conditions. The reaction typically proceeds as follows:
CH3OCH2CH2Cl+CH3NH2→CH3OCH2CH2NHCH3+HCl
This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of (2R)-2-methoxypropylamine can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-methoxypropylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form substituted amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Acylation: Acyl chlorides and bases are typically used in these reactions.
Major Products Formed
The major products formed from these reactions include substituted amines, oxides, reduced amines, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-methoxypropylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (2R)-2-methoxypropylamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-methoxypropylamine can be compared with other similar compounds such as:
Methylamine: A simpler amine with a single methyl group attached to the nitrogen.
Ethylamine: An amine with an ethyl group attached to the nitrogen.
Propylamine: An amine with a propyl group attached to the nitrogen.
The uniqueness of (2R)-2-methoxypropylamine lies in the presence of the methoxy group, which can influence its reactivity and interactions compared to other amines.
Eigenschaften
CAS-Nummer |
1084976-69-1 |
|---|---|
Molekularformel |
C5H13NO |
Molekulargewicht |
103.16 g/mol |
IUPAC-Name |
(2R)-2-methoxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C5H13NO/c1-5(7-3)4-6-2/h5-6H,4H2,1-3H3/t5-/m1/s1 |
InChI-Schlüssel |
ARJYMGOQJFRJEF-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](CNC)OC |
Kanonische SMILES |
CC(CNC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)
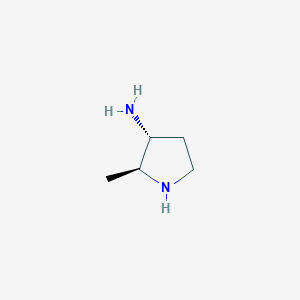
![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)
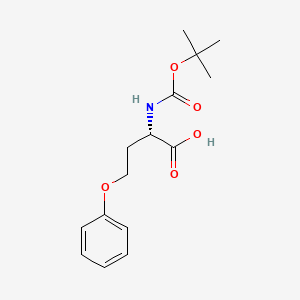


![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)

![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
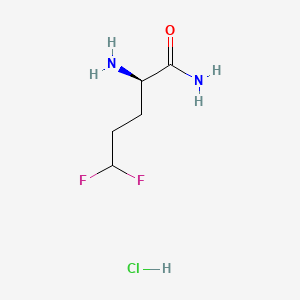
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
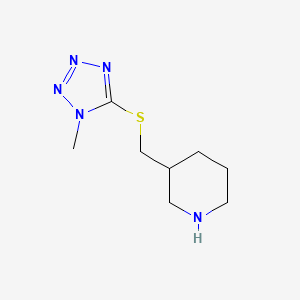
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
